molecular formula C12H18ClNO3 B13097761 (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride

Katalognummer: B13097761
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: PQAMRZCAYMIMKD-NINOIYOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Mannich reaction, where an amine, formaldehyde, and a carbonyl compound react to form a β-amino carbonyl compound . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions with optimized conditions for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride include other chiral amino acid derivatives, such as (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol .

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Eigenschaften

Molekularformel

C12H18ClNO3

Molekulargewicht

259.73 g/mol

IUPAC-Name

(2S,3R)-3-amino-2-[(4-methoxyphenyl)methyl]butanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8(13)11(12(14)15)7-9-3-5-10(16-2)6-4-9;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t8-,11+;/m1./s1

InChI-Schlüssel

PQAMRZCAYMIMKD-NINOIYOQSA-N

Isomerische SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)OC)C(=O)O)N.Cl

Kanonische SMILES

CC(C(CC1=CC=C(C=C1)OC)C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.